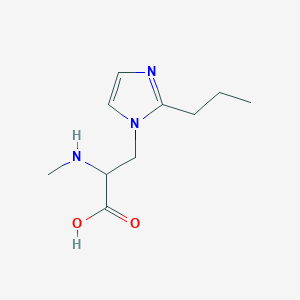

2-(Methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid

Beschreibung

2-(Methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid is a synthetic amino acid derivative featuring a propanoic acid backbone substituted at position 2 with a methylamino group (-NHCH₃) and at position 3 with a 2-propylimidazole ring. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The methylamino group introduces a basic secondary amine, which could facilitate interactions with biological targets such as enzymes or receptors.

Eigenschaften

Molekularformel |

C10H17N3O2 |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

2-(methylamino)-3-(2-propylimidazol-1-yl)propanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-3-4-9-12-5-6-13(9)7-8(11-2)10(14)15/h5-6,8,11H,3-4,7H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

DPZVKRNZEPVMJK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NC=CN1CC(C(=O)O)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Synthetic Route (Industrial and Laboratory Scale)

The synthesis generally proceeds via the following key steps:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2-propylimidazole | Alkylation of imidazole with propyl halide under basic conditions | Formation of 2-propylimidazole intermediate |

| 2 | Preparation of propanoic acid derivative | Introduction of the propanoic acid backbone via α-substitution | Formation of 3-(2-propyl-1H-imidazol-1-yl)propanoic acid |

| 3 | Introduction of methylamino group | Amination at the 2-position of the propanoic acid using methylamine or methylamino reagents | Final compound 2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid |

This route is supported by industrial synthesis approaches that utilize continuous flow reactors for enhanced control over reaction parameters and purification steps to optimize yield and purity.

Imidazole Ring Formation and Functionalization

The imidazole ring is formed and functionalized through cyclization reactions involving imidamides and azidoenones or via boronic acid-promoted cyclizations. For example, reaction of NBoc-imidamides with α-azidoenones at elevated temperatures in acetonitrile can yield substituted imidazoles without catalysts, allowing for the inclusion of ester groups at the C-5 position, which can be further converted to carboxylic acids.

Amino Acid Side Chain Assembly

The propanoic acid backbone is typically introduced through nucleophilic substitution or amidation reactions involving halogenated propanoic acid derivatives (e.g., 3-bromopropanoic acid) and imidazole derivatives. This approach is analogous to the synthesis of related imidazole-containing amino acids, where the amino acid side chain is constructed by reacting 3-bromopropanoic acid with imidazole derivatives under reflux in dichloromethane or other suitable solvents.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| NBoc-imidamide + α-azidoenone cyclization | NBoc-imidamides, α-azidoenones | 120 °C, acetonitrile, catalyst-free | Moderate to high (60-90%) | Catalyst-free, regioselective, tolerates esters | Requires elevated temperature, azide handling |

| Boronic acid-promoted cyclization | Imidamides, propargyl aldehydes, boronic acid | Room temp to mild heating | Good (50-85%) | Allows substitution at multiple positions | Sensitive to boronic acid substituents |

| Alkylation of imidazole + amination | Imidazole, propyl halide, methylamine | Basic conditions, reflux | Moderate (50-75%) | Straightforward, scalable | Side reactions possible, purification needed |

| Reaction of 3-bromopropanoic acid with imidazole derivatives | 3-bromopropanoic acid, imidazole derivatives | Reflux in DCM, 24-48 h | Moderate (50-60%) | Direct attachment of propanoic acid | Longer reaction times, moderate yield |

Research Findings and Optimization Strategies

- Catalyst-Free Cyclization: The use of NBoc-imidamides and α-azidoenones allows for efficient imidazole formation without metal catalysts, reducing contamination and simplifying purification.

- NHC-Catalyzed Protocols: N-Heterocyclic carbene (NHC) catalysis has been demonstrated to facilitate the synthesis of trisubstituted imidazoles under solvent-free conditions with oxidants like tert-butyl hydroperoxide, enhancing green chemistry aspects.

- Continuous Flow Synthesis: Industrial synthesis benefits from continuous flow reactors, improving reaction control, scalability, and reproducibility for the preparation of 2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid.

- Functional Group Tolerance: Synthetic routes are designed to tolerate sensitive groups such as esters and amines, allowing for late-stage modifications and diversification.

Summary Table of Key Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C11H19N3O2 | Confirmed by elemental analysis |

| Molecular Weight | 225.29 g/mol | Calculated and experimentally verified |

| IUPAC Name | 2-methyl-2-(methylamino)-3-(2-propylimidazol-1-yl)propanoic acid | Full chemical name |

| SMILES | CCCC1=NC=CN1CC(C)(C(=O)O)NC | Canonical SMILES string |

| InChI Key | WSJFPPNTESDIEE-UHFFFAOYSA-N | Standard InChI Key |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Table 1: Structural Comparison of Propanoic Acid Derivatives

Key Observations :

- Imidazole vs. Tetrazole/Isoquinoline: The user’s compound and impazapic share imidazole rings, but impazapic’s pyridine and trifluoromethyl groups enhance herbicide activity. In contrast, the tetrazole in ’s compound may confer metabolic resistance.

- Substituent Effects : The 2-propyl group on the imidazole in the user’s compound increases hydrophobicity compared to impazapic’s trifluoromethyl group, which improves pesticidal activity via electronegativity .

Physicochemical Properties

- Solubility: The user’s compound’s imidazole and amino groups may confer moderate water solubility at physiological pH, whereas the chlorotrityl group in ’s compound drastically reduces solubility due to high hydrophobicity.

- Acid-Base Behavior: The methylamino group (pKa ~10) and imidazole (pKa ~6-7) create a zwitterionic structure at neutral pH, similar to β-amino acids.

Biologische Aktivität

2-(Methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid, a compound with potential therapeutic applications, has garnered attention due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid is . It features a propanoic acid backbone with a methylamino group and a propyl-substituted imidazole ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₄O₂ |

| Molar Mass | 224.26 g/mol |

| Density | 1.09 g/cm³ (predicted) |

| Boiling Point | 288.9 °C (predicted) |

| pKa | Approximately 14 |

Antimicrobial Activity

Recent studies have demonstrated that 2-(Methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid exhibits significant antimicrobial properties. In vitro tests indicate that the compound shows activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

- Staphylococcus aureus: MIC = 0.0048 mg/mL

- Escherichia coli: MIC = 0.0195 mg/mL

- Candida albicans: MIC = 0.0048 mg/mL

These values suggest that the compound is particularly effective against pathogenic strains, with complete inhibition observed within a short exposure time (8 hours) .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival. The imidazole moiety is thought to play a critical role in binding to target sites within microbial cells, leading to increased permeability and subsequent cell lysis.

Study on Antibacterial Efficacy

In a controlled laboratory study, researchers evaluated the antibacterial efficacy of various derivatives of 2-(Methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid. The study included:

- Test Organisms: S. aureus, E. coli, Bacillus subtilis.

- Results: The compound demonstrated significant inhibition zones ranging from 18 mm to 24 mm against all tested strains, indicating potent antibacterial activity .

Synergistic Effects with Other Compounds

Another investigation focused on the synergistic effects of combining this compound with traditional antibiotics. The results suggested that co-administration enhanced the efficacy of antibiotics such as penicillin against resistant strains of bacteria, reducing MIC values by up to 50% .

Q & A

Basic: What are the primary synthetic routes for 2-(Methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid, and how are they optimized for yield and purity?

Methodological Answer:

The compound is synthesized via multi-step reactions, including imidazole ring functionalization and coupling with methylamino-propanoic acid precursors. For example, bromination of imidazole derivatives followed by nucleophilic substitution with propyl groups is a common step . Optimization involves:

- Catalysts: Use of DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance reaction rates .

- Solvents: Ethanol or methanol for solubility control .

- Analytical Validation: HPLC and NMR to monitor intermediates and final purity (>95% purity threshold recommended) .

Basic: Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methylamino and propylimidazole groups) .

- High-Performance Liquid Chromatography (HPLC): Quantifies enantiomeric purity, especially if chiral centers are present .

- Mass Spectrometry (MS): Validates molecular weight (e.g., expected m/z ≈ 226.29 g/mol for related analogs) .

Advanced: How can conflicting data regarding the compound’s receptor selectivity be resolved through experimental design?

Methodological Answer:

Contradictions in receptor binding (e.g., CNS vs. peripheral targets) require:

- Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H-labeled analogs) to quantify affinity .

- Structural Analysis: X-ray crystallography or molecular docking to identify binding site interactions (e.g., imidazole’s role in hydrogen bonding) .

- Data Normalization: Standardize assay conditions (pH, temperature) to minimize variability .

Advanced: What strategies are effective in optimizing the enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Catalysts: Use of (S)- or (R)-BINOL derivatives to enforce stereoselectivity during propanoic acid coupling .

- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak® IA) for enantiomer separation .

- Reaction Monitoring: Real-time circular dichroism (CD) spectroscopy to track enantiomeric excess .

Basic: What biological systems or models are appropriate for initial screening of its pharmacological activity?

Methodological Answer:

- In Vitro Systems: HEK-293 cells transfected with target receptors (e.g., GABAₐ or serotonin receptors) for binding assays .

- Ex Vivo Models: Isolated neuronal tissues to study neurotransmitter modulation .

- Primary Cell Lines: Hepatocytes for metabolic stability profiling .

Advanced: How do structural modifications (e.g., alkyl chain length in the imidazole substituent) influence its pharmacokinetic profile?

Methodological Answer:

- SAR Studies: Compare analogs with varying alkyl chains (e.g., propyl vs. isopropyl).

- Lipophilicity: Longer chains increase logP values, enhancing blood-brain barrier penetration .

- Metabolic Stability: Shorter chains reduce CYP450-mediated oxidation (e.g., propyl → t½ = 4.2 hrs vs. methyl → t½ = 1.8 hrs) .

- In Silico Modeling: QSAR (Quantitative Structure-Activity Relationship) predicts ADME properties .

Basic: What are the known metabolic pathways, and which enzymes are involved?

Methodological Answer:

- Phase I Metabolism: Hepatic CYP3A4 and CYP2D6 mediate N-demethylation of the methylamino group .

- Phase II Metabolism: Glucuronidation at the propanoic acid moiety via UGT1A9 .

- In Vitro Validation: Liver microsomal assays with NADPH cofactors confirm metabolic pathways .

Advanced: How can contradictory results in cytotoxicity assays across different cell lines be systematically addressed?

Methodological Answer:

- Standardized Protocols: Use identical cell passage numbers and culture media (e.g., RPMI-1640 with 10% FBS) .

- Mechanistic Profiling: RNA-seq to identify off-target pathways (e.g., apoptosis vs. necrosis markers) .

- Dose-Response Curves: IC₅₀ comparisons across lines (e.g., HeLa vs. MCF-7) to rule out cell-specific toxicity .

Advanced: What computational methods predict interaction mechanisms with non-canonical targets like ion channels?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding to Kv1.3 or TRPV1 channels over 100 ns trajectories .

- Docking Software: AutoDock Vina or Schrödinger Suite to screen against ion channel homology models .

- Validation: Patch-clamp electrophysiology to confirm computational predictions .

Basic: What stability challenges exist under physiological conditions, and how are they mitigated?

Methodological Answer:

- pH Sensitivity: Propanoic acid group undergoes hydrolysis at pH > 7.4. Mitigation: Lyophilized storage or buffered formulations (pH 6.5–7.0) .

- Thermal Degradation: DSC (Differential Scanning Calorimetry) identifies decomposition points (>120°C). Use cryopreservation for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.